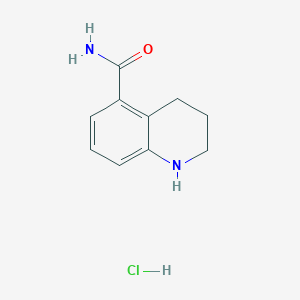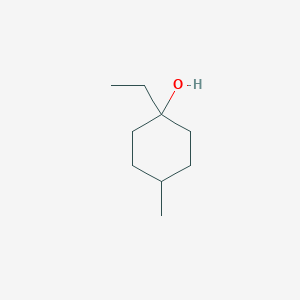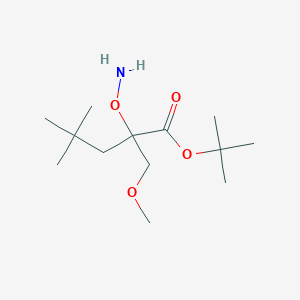
tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate: is an organic compound that belongs to the class of aminooxy compounds These compounds are characterized by the presence of an aminooxy functional group (-ONH2) attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate typically involves the following steps:
Formation of the Aminooxy Group: The aminooxy group can be introduced through the reaction of hydroxylamine with a suitable precursor.
Attachment to the Carbon Chain: The aminooxy group is then attached to the carbon chain through a series of reactions, often involving protection and deprotection steps to ensure the stability of the intermediate compounds.
Final Product Formation: The final product is obtained by combining the aminooxy group with the tert-butyl ester and other substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. The aminooxy group can form stable linkages with carbonyl-containing biomolecules, making it useful in bioconjugation techniques.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used in the development of drugs targeting specific enzymes or pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl groups, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(aminooxy)-2-(hydroxymethyl)-4,4-dimethylpentanoate
- tert-Butyl 2-(aminooxy)-2-(ethoxymethyl)-4,4-dimethylpentanoate
Uniqueness
The uniqueness of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate lies in its specific functional groups and their arrangement. The methoxymethyl group provides distinct reactivity compared to similar compounds with different substituents, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C13H27NO4 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
tert-butyl 2-aminooxy-2-(methoxymethyl)-4,4-dimethylpentanoate |
InChI |
InChI=1S/C13H27NO4/c1-11(2,3)8-13(18-14,9-16-7)10(15)17-12(4,5)6/h8-9,14H2,1-7H3 |
Clé InChI |
WHYPPBNZFMKOHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(COC)(C(=O)OC(C)(C)C)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13179267.png)
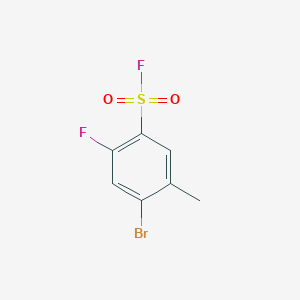
![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)

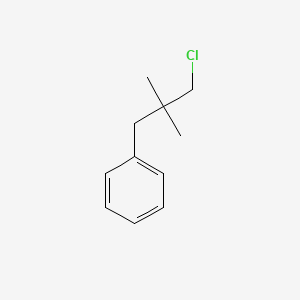

![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)
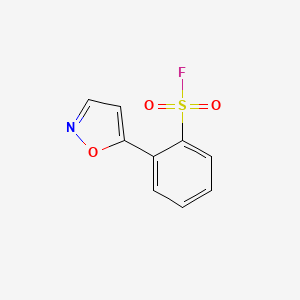


![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)
